molecular formula C21H16ClN5O3S B10861459 PolQi2

PolQi2

Cat. No.: B10861459
M. Wt: 453.9 g/mol
InChI Key: REZMONWROTVQHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PolQi2 is a chemical compound known for its role as an inhibitor of polymerase theta (Polθ). This compound specifically targets and inhibits the helicase domain at the N-terminus of polymerase theta, thereby inhibiting alternative end-joining repair. This compound is particularly significant in the field of gene editing, where it enhances the precision and integration efficiency of gene editing at various loci and in different cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PolQi2 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving the coupling of specific chemical groups to achieve the desired molecular structure .

Industrial Production Methods: Industrial production of this compound likely involves large-scale organic synthesis techniques, ensuring high purity and yield. The process would include rigorous quality control measures to maintain the compound’s efficacy and safety for research applications. The compound is typically supplied in solid form or as a solution in dimethyl sulfoxide (DMSO) for ease of use in laboratory settings .

Chemical Reactions Analysis

Types of Reactions: PolQi2 primarily undergoes reactions that involve its interaction with polymerase theta. These reactions include:

Common Reagents and Conditions:

Major Products Formed: The primary outcome of reactions involving this compound is the inhibition of polymerase theta activity, leading to enhanced precision in gene editing processes .

Scientific Research Applications

PolQi2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

PolQi2 exerts its effects by targeting and inhibiting the helicase domain at the N-terminus of polymerase theta. This inhibition prevents the alternative end-joining repair pathway, thereby enhancing the precision and integration efficiency of gene editing. The molecular targets of this compound include the helicase domain of polymerase theta and, indirectly, the DNA repair machinery involved in gene editing processes .

Properties

Molecular Formula

C21H16ClN5O3S

Molecular Weight

453.9 g/mol

IUPAC Name

N-[5-[(5-chloropyridin-2-yl)methoxy]-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)pyridine-4-carboxamide

InChI

InChI=1S/C21H16ClN5O3S/c1-29-18-5-3-2-4-15(18)17-11-23-9-8-16(17)19(28)25-20-26-27-21(31-20)30-12-14-7-6-13(22)10-24-14/h2-11H,12H2,1H3,(H,25,26,28)

InChI Key

REZMONWROTVQHG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(C=CN=C2)C(=O)NC3=NN=C(S3)OCC4=NC=C(C=C4)Cl

Origin of Product

United States

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